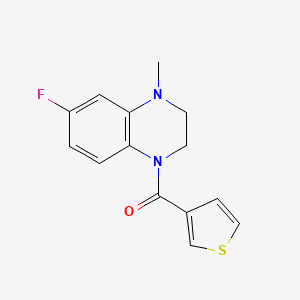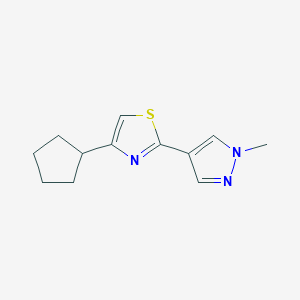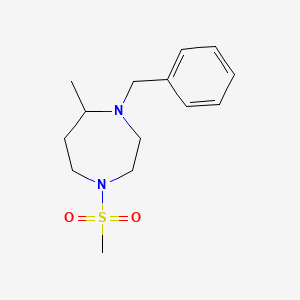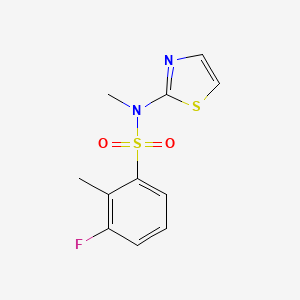
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone, also known as FMQ, is a synthetic compound that has gained attention for its potential use in scientific research. FMQ belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce the levels of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has also been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating the mechanisms of different diseases and developing new therapies. However, one of the limitations of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone. One area of interest is its potential as a therapeutic agent for different types of cancer. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to exhibit potent antitumor activity in animal models of cancer, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to possess potent anticonvulsant and analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these conditions.
In conclusion, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is a synthetic compound that has gained attention for its potential use in scientific research. It has a broad range of biological activities and has been found to exhibit potent antimicrobial, antitumor, and analgesic effects. While there are limitations to its use in lab experiments, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone remains a promising tool for investigating the mechanisms of different diseases and developing new therapies. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for different conditions.
Synthesemethoden
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-amino-4-methyl-6-fluoroquinoxaline with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anticonvulsant properties. It has also been shown to possess potent analgesic effects in animal models. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been used in various scientific research studies to investigate its potential as a therapeutic agent for different diseases.
Eigenschaften
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-16-5-6-17(14(18)10-4-7-19-9-10)12-3-2-11(15)8-13(12)16/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGRNHPKHGQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)





![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)

